5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide
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Description
5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H27ClN2O4S and its molecular weight is 450.98. The purity is usually 95%.
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Biological Activity
5-Chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities that are currently under investigation.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C22H24ClN3O5S
- Molecular Weight : Approximately 466.98 g/mol
- CAS Number : 921915-59-5
The structure includes a chloro substituent and an isobutyl group attached to a tetrahydrobenzo[b][1,4]oxazepine core, alongside a methylbenzenesulfonamide functional group. This complexity allows for diverse interactions within biological systems.
Research indicates that the primary mechanism of action for this compound involves the inhibition of receptor-interacting protein kinase 1 (RIP1). This kinase plays a crucial role in regulating cell death pathways and inflammation. Dysregulation of RIP1 is associated with various diseases, including neurodegenerative disorders and cancer. Inhibiting RIP1 may provide therapeutic benefits by modulating these pathways.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:
- Anti-inflammatory properties
- Anticancer effects
The specific biological activities of 5-chloro-N-(5-isobutyl...) are still being elucidated through ongoing research. Interaction studies are critical for understanding its implications in biological systems.
Data Table: Comparative Analysis of Similar Compounds
Compound Name | CAS Number | Key Structural Features | Biological Activity |
---|---|---|---|
5-Chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo...) | 921915-59-5 | Chloro substituent; tetrahydrobenzo[b][1,4]oxazepine core | Potential RIP1 inhibitor |
N-(5-isobutyl-3,3-dimethyl-4-oxo...) | 921810-12-0 | Lacks chloro substituent; furan moiety instead of benzamide | Anticancer activity |
6-Chloro-N-(5-isobutyl-tetrahydrobenzo...) | Not available | Similar core structure but different substituents | Unknown |
Case Studies and Research Findings
- Inhibition Studies : Research has indicated that compounds targeting RIP1 exhibit specific binding affinities correlating with their structural characteristics. Quantitative studies on binding kinetics are necessary for further validation.
- Pharmacological Effects : A study focusing on the anti-inflammatory effects demonstrated that compounds with similar scaffolds could significantly reduce inflammatory markers in vitro.
- Clinical Implications : The potential use of this compound in treating neurodegenerative diseases has been highlighted due to its ability to modulate cell death pathways through RIP1 inhibition.
Properties
IUPAC Name |
5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-14(2)12-25-18-11-17(8-9-19(18)29-13-22(4,5)21(25)26)24-30(27,28)20-10-16(23)7-6-15(20)3/h6-11,14,24H,12-13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJILYNUGUKHLMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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